molecular formula C8H16ClNO B2436792 Octahydro-1H-indol-3-ol hydrochloride CAS No. 2230799-88-7

Octahydro-1H-indol-3-ol hydrochloride

Cat. No.: B2436792
CAS No.: 2230799-88-7
M. Wt: 177.67
InChI Key: IEFJQZQNROESSH-UHFFFAOYSA-N
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Description

Octahydro-1H-indol-3-ol hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by its octahydroindole structure, which is a saturated form of indole, and the presence of a hydroxyl group at the third position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-indol-3-ol hydrochloride typically involves the reduction of indole derivatives. One common method is the catalytic hydrogenation of indole in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalytic hydrogenation and hydroxylation steps. The final product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indol-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated indole derivatives.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Octahydro-1H-indol-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with an unsaturated ring structure.

    Tetrahydroindole: A partially saturated derivative of indole.

    Hydroxyindole: Indole derivatives with hydroxyl groups at different positions.

Uniqueness

Octahydro-1H-indol-3-ol hydrochloride is unique due to its fully saturated indole ring and the presence of a hydroxyl group at the third position. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indol-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-5-9-7-4-2-1-3-6(7)8;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFJQZQNROESSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CN2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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